molecular formula C15H17N3O5S B11193630 methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate

methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate

Cat. No.: B11193630
M. Wt: 351.4 g/mol
InChI Key: ZMYJLSYSSWFXCM-UHFFFAOYSA-N
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Description

Methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate is a complex organic compound that belongs to the class of benzo[e][1,3,4]thiadiazine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzo[e][1,3,4]thiadiazine core, and an acetate group

Preparation Methods

The synthesis of methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate involves multiple steps, typically starting with the preparation of the benzo[e][1,3,4]thiadiazine core. This core can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the pyrrolidine ring and the acetate group is achieved through subsequent reactions, including acylation and esterification. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Esterification: The acetate group can participate in esterification reactions, forming various ester derivatives.

Scientific Research Applications

Methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]acetate

InChI

InChI=1S/C15H17N3O5S/c1-23-13(19)10-18-11-6-2-3-7-12(11)24(21,22)14(16-18)15(20)17-8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3

InChI Key

ZMYJLSYSSWFXCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCCC3

Origin of Product

United States

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